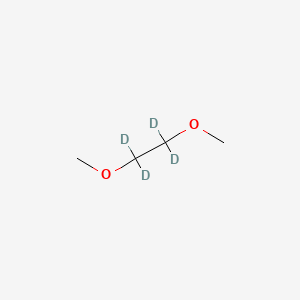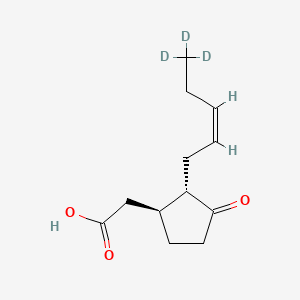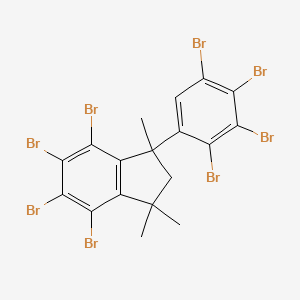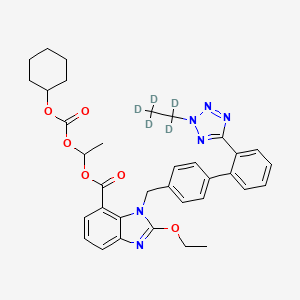
2H-2-Ethyl-d5 Candesartan Cilexetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-2-Ethyl-d5 Candesartan Cilexetil: is a deuterated form of candesartan cilexetil, which is a prodrug of candesartan. Candesartan is an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of candesartan due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2H-2-Ethyl-d5 Candesartan Cilexetil involves the incorporation of deuterium atoms into the ethyl group of candesartan cilexetil. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: : 2H-2-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The ethyl group can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products: : The major products formed from these reactions include various derivatives of candesartan, which are studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
2H-2-Ethyl-d5 Candesartan Cilexetil is widely used in scientific research, including:
Chemistry: Used to study the reaction mechanisms and pathways of candesartan.
Biology: Employed in metabolic studies to understand the biotransformation of candesartan in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of candesartan.
Industry: Applied in the development of new formulations and drug delivery systems
Mecanismo De Acción
2H-2-Ethyl-d5 Candesartan Cilexetil, like its non-deuterated counterpart, acts as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of heart failure symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Candesartan Cilexetil: The non-deuterated form, used for similar therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Also an angiotensin II receptor antagonist, used for hypertension and heart failure
Uniqueness: : The uniqueness of 2H-2-Ethyl-d5 Candesartan Cilexetil lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-deuterated compounds .
Propiedades
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKUBVHJAZIDCZ-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
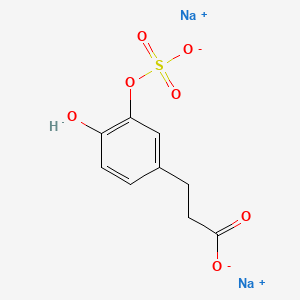
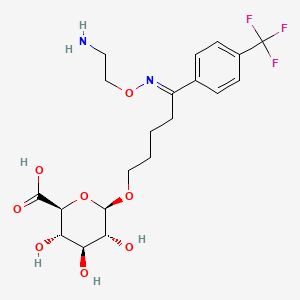
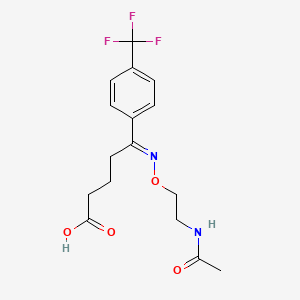
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
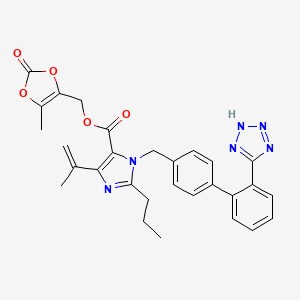
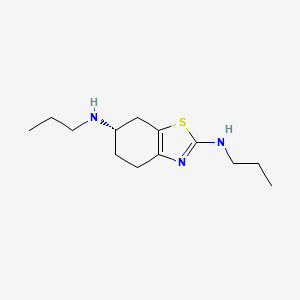
![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)
![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)
